molecular formula C6H12FNO2 B13258035 Ethyl 2-amino-4-fluorobutanoate

Ethyl 2-amino-4-fluorobutanoate

Cat. No.: B13258035
M. Wt: 149.16 g/mol
InChI Key: RRMVZWGFDPGIQX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-fluorobutanoate is an organic compound with the molecular formula C6H12FNO2 It is a derivative of butanoic acid, featuring an amino group at the second position and a fluorine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-fluorobutanoate typically involves the alkylation of glycine derivatives. One common method includes the use of a chiral auxiliary to form a Ni(II) complex with a glycine Schiff base, which is then alkylated with a fluorinated alkyl halide under basic conditions . The resultant alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis often involves similar principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-fluorobutanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-4-fluorobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-fluorobutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways, although detailed mechanisms are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-chlorobutanoate
  • Ethyl 2-amino-4-bromobutanoate
  • Ethyl 2-amino-4-iodobutanoate

Uniqueness

Ethyl 2-amino-4-fluorobutanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its halogenated analogs. This makes it particularly valuable in research and industrial applications where these properties are advantageous.

Properties

Molecular Formula

C6H12FNO2

Molecular Weight

149.16 g/mol

IUPAC Name

ethyl 2-amino-4-fluorobutanoate

InChI

InChI=1S/C6H12FNO2/c1-2-10-6(9)5(8)3-4-7/h5H,2-4,8H2,1H3

InChI Key

RRMVZWGFDPGIQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCF)N

Origin of Product

United States

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